Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Atropine sulfate monohydrate
CAS No.: 5908-99-6
VCID: VC21337474
Molecular Formula: C17H25NO7S
Molecular Weight: 387.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Atropine sulfate monohydrate is a pharmaceutical compound derived from the naturally occurring alkaloid atropine, which is primarily found in the plant Atropa belladonna. It is a sulfate salt of atropine and is commonly used as a competitive antagonist of muscarinic acetylcholine receptors. This action allows it to counteract the effects of parasympathetic stimulation, leading to various therapeutic applications such as reducing secretions, dilating pupils, and treating certain types of poisoning . Therapeutic ApplicationsAtropine sulfate monohydrate is used in various medical contexts due to its anticholinergic properties. It is effective in reducing salivary and bronchial secretions, which makes it useful before surgical procedures . Additionally, it is employed for pupil dilation and in the treatment of anticholinergic poisoning and symptomatic bradycardia . Therapeutic Uses
Research FindingsRecent studies have focused on the uniformity and preparation methods of atropine sulfate formulations. For instance, a study on the uniformity of atropine sulfate triturates found that the wet mixing method produces more uniform results compared to dry mixing, which is crucial for ensuring consistent dosing and minimizing adverse effects . Uniformity Study Results
This study highlights the importance of precise formulation techniques to avoid variability in drug content, which can lead to systemic adverse reactions such as tachycardia and restlessness . Pharmacokinetics and FormulationsAtropine is available in various formulations, including oral gels, which have shown promising pharmacokinetic profiles and are well-tolerated. These formulations are being explored for managing sialorrhea, particularly in pediatric patients . Atropine Gel Formulation
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CAS No. | 5908-99-6 | |||||||||
Product Name | Atropine sulfate monohydrate | |||||||||
Molecular Formula | C17H25NO7S | |||||||||
Molecular Weight | 387.4 g/mol | |||||||||
IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |||||||||
Standard InChI | InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |||||||||
Standard InChIKey | VJFQPODMEGSXHC-ZZJGABIISA-N | |||||||||
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |||||||||
SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |||||||||
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |||||||||
Appearance | White Solid | |||||||||
Melting Point | 190-194˚C | |||||||||
Purity | > 95% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Synonyms | α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Sulfate Hydrate; Atropine Sulfate Hydrate; Atropisol; Atropt; alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate monohydrate | |||||||||
PubChem Compound | 12310714 | |||||||||
Last Modified | Aug 15 2023 |
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